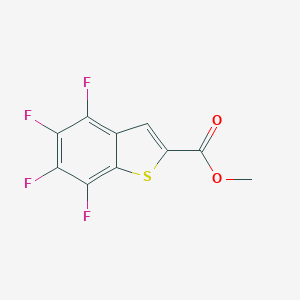

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate is a fluorinated benzothiophene derivative with the molecular formula C10H4F4O2S and a molecular weight of 264.2 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of the thiophene ring using molecular fluorine (F2) under controlled conditions . Another approach involves the use of electrophilic fluorinating agents such as sulfur tetrafluoride (SF4) or N-fluorobenzenesulfonimide (NFSI) to achieve selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Amino or thiol-substituted benzothiophenes.

Aplicaciones Científicas De Investigación

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of advanced materials such as liquid crystals and organic semiconductors.

Mecanismo De Acción

The mechanism of action of Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4,5,6,7-tetrafluoro-2-methyl-1-benzothiophene: Similar structure but with a methyl group instead of a carboxylate ester.

Benzo[b]thiophene, 6-methyl-: Lacks fluorine atoms and has a methyl group at the 6-position.

Uniqueness

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate is unique due to the presence of four fluorine atoms on the benzothiophene ring, which significantly alters its chemical and physical properties compared to non-fluorinated analogues . This fluorination enhances its stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Actividad Biológica

Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate (CAS No. 155167-42-3) is a fluorinated benzothiophene derivative with significant potential in medicinal chemistry. This compound is characterized by its unique structure, which includes four fluorine atoms that enhance its biological activity and pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H4F4O2S |

| Molar Mass | 264.2 g/mol |

| Density | 1.574 g/cm³ (predicted) |

| Boiling Point | 310.6 °C (predicted) |

The biological activity of this compound is attributed to its ability to interact with various molecular targets due to the presence of fluorine atoms. These atoms enhance lipophilicity and metabolic stability, facilitating effective interactions with biological membranes and enzymes. The compound has been investigated for several pharmacological effects:

- Anti-inflammatory : It exhibits potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

- Antimicrobial : The compound has shown promising results against various bacterial strains.

- Anticancer : Its structural properties suggest potential applications in cancer therapy.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of compounds related to the benzothiophene structure. This compound was part of a series that showed selective COX-2 inhibition with IC50 values ranging from 0.31 to 1.40 µM. The selectivity index for these compounds ranged from 48.8 to 183.8, indicating a strong preference for COX-2 over COX-1 .

Antimicrobial Activity

Research indicates that benzothiophene derivatives possess broad-spectrum antimicrobial properties. This compound has been tested against various pathogens, demonstrating effective inhibition comparable to standard antibiotics .

Case Study 1: COX Inhibition

In a recent study on the anti-inflammatory properties of benzothiophene derivatives, this compound was synthesized and evaluated for its COX inhibitory potential. The results showed that it significantly reduced paw edema in carrageenan-induced rat models compared to celecoxib .

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of various benzothiophene derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. This compound exhibited notable antibacterial activity with minimal cytotoxicity in vitro .

Propiedades

IUPAC Name |

methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F4O2S/c1-16-10(15)4-2-3-5(11)6(12)7(13)8(14)9(3)17-4/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASHSXKOOYCGAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C(C(=C2S1)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570139 |

Source

|

| Record name | Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155167-42-3 |

Source

|

| Record name | Methyl 4,5,6,7-tetrafluoro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.